molecular formula C20H24N4O3 B6977895 3-hydroxy-1-[2-oxo-2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]azepan-2-one

3-hydroxy-1-[2-oxo-2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]azepan-2-one

Cat. No.: B6977895
M. Wt: 368.4 g/mol
InChI Key: GRHKXEJOOCLHAZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[2-oxo-2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]azepan-2-one is a complex organic compound featuring multiple heterocyclic structures

Properties

IUPAC Name

3-hydroxy-1-[2-oxo-2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-18-8-4-5-10-23(20(18)27)14-19(26)22-11-9-17-15(13-22)12-21-24(17)16-6-2-1-3-7-16/h1-3,6-7,12,18,25H,4-5,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHKXEJOOCLHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)O)CC(=O)N2CCC3=C(C2)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[4,3-c]pyridine core. This can be achieved through intramolecular cyclization reactions, often using hydrazines and 1,3-dicarbonyl compounds

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and are known for their diverse biological activities.

  • Coumarin Heterocycles: These compounds also feature heterocyclic structures and have valuable biological and pharmaceutical properties.

  • Pyrazolo[4,3-c]pyridine Derivatives: Structurally related compounds that exhibit a broad spectrum of biological activities, including antitumor properties.

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